molecular formula C28H22ClN7S2 B12727826 9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-54-3

9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

Cat. No.: B12727826
CAS No.: 132418-54-3
M. Wt: 556.1 g/mol
InChI Key: SQLNSHJRDGFKBR-UHFFFAOYSA-N
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Description

9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide is a complex organic compound with a unique structure This compound is characterized by its multiple ring systems and the presence of chlorine, sulfur, and nitrogen atoms

Preparation Methods

The synthesis of 9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide involves multiple steps. The synthetic route typically starts with the preparation of the quinoline and chlorophenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent due to its unique structure and reactivity. In medicine, it may have applications in drug development and disease treatment.

Mechanism of Action

The mechanism of action of 9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Compared to other similar compounds, 9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide stands out due to its unique structure and reactivity. Similar compounds include other quinoline derivatives and chlorophenyl-containing molecules. the presence of the thia-pentazatetracyclo ring system and the specific arrangement of atoms in this compound make it distinct.

Properties

CAS No.

132418-54-3

Molecular Formula

C28H22ClN7S2

Molecular Weight

556.1 g/mol

IUPAC Name

9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

InChI

InChI=1S/C28H22ClN7S2/c1-16-33-34-24-14-31-26(19-7-3-4-8-21(19)29)25-20-10-11-35(15-23(20)38-27(25)36(16)24)28(37)32-18-12-17-6-2-5-9-22(17)30-13-18/h2-9,12-13H,10-11,14-15H2,1H3,(H,32,37)

InChI Key

SQLNSHJRDGFKBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC6=CC=CC=C6N=C5)C(=NC2)C7=CC=CC=C7Cl

Origin of Product

United States

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